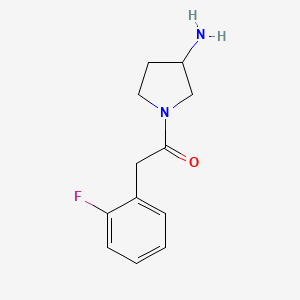
1-(3-Aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethan-1-one
Overview
Description
1-(3-Aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C12H15FN2O and its molecular weight is 222.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-Aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethan-1-one, with the CAS number 1247998-58-8, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is C12H15FN2O, with a molecular weight of approximately 222.26 g/mol. The structure features a pyrrolidine ring and a fluorophenyl group, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H15FN2O |
| Molecular Weight | 222.26 g/mol |
| CAS Number | 1247998-58-8 |
| SMILES | NC1CCN(C1)C(=O)Cc1ccccc1F |
Research indicates that compounds like this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of the amino group allows for potential interactions with receptors that modulate neurotransmission.
Pharmacological Effects
The compound has been studied for its potential effects in several areas:
- CNS Activity : Preliminary studies suggest that this compound may exhibit psychoactive properties, potentially influencing dopamine and serotonin pathways.
- Antimicrobial Properties : Some derivatives have shown promise against bacterial strains, indicating potential utility in developing new antibiotics.
Case Studies
A limited number of studies have directly evaluated the biological activity of this compound. However, related compounds have demonstrated significant activity:
- Study on Related Compounds : A study published in Pharmaceutical Biology explored the effects of similar pyrrolidine derivatives on neuroprotection and found that they could reduce oxidative stress in neuronal cells .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and antibacterial activity of compounds structurally related to this compound. The results indicate varying degrees of effectiveness depending on the specific structural modifications made to the pyrrolidine core.
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | Not yet determined | Potential CNS effects |
| Related Pyrrolidine Derivative | 25 | Neuroprotective effects |
| Another Pyrrolidine Analogue | 15 | Antibacterial activity |
Properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-11-4-2-1-3-9(11)7-12(16)15-6-5-10(14)8-15/h1-4,10H,5-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEKDCXQGWTXML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















